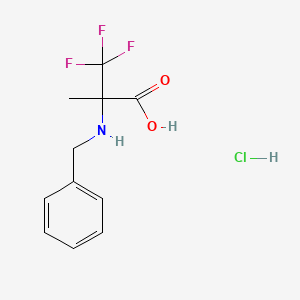

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride

Description

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride is a synthetic organic compound characterized by the presence of a benzylamino group, a trifluoromethyl group, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name |

2-(benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2.ClH/c1-10(9(16)17,11(12,13)14)15-7-8-5-3-2-4-6-8;/h2-6,15H,7H2,1H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDNULZHQPBWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride typically involves the following steps:

Formation of the Benzylamino Intermediate: The initial step involves the reaction of benzylamine with a suitable precursor to form the benzylamino intermediate.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent under controlled conditions.

Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety, which is achieved through a series of reactions including oxidation and hydrolysis.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely.

Purification Steps: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The benzylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Electrophiles: Halogens and alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride has diverse applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

2-(Amino)-3,3,3-trifluoro-2-methylpropanoic acid: Lacks the benzyl group, resulting in different chemical properties.

2-(Benzylamino)-3,3,3-trifluoropropanoic acid: Similar structure but without the methyl group, affecting its reactivity and applications.

2-(Benzylamino)-2-methylpropanoic acid: Does not contain the trifluoromethyl group, leading to different biological activities.

Uniqueness

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride is unique due to the combination of its benzylamino, trifluoromethyl, and propanoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid; hydrochloride is a synthetic compound notable for its unique structural features, including a trifluoromethyl group and a benzylamino moiety. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C11H12F3NO2

- Molecular Weight : 247.21 g/mol

- IUPAC Name : 2-(benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid

- CAS Number : 102210-02-6

The biological activity of 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and specificity, while the benzylamino group facilitates hydrogen bonding and other interactions that modulate target activity. This dual functionality allows the compound to exhibit diverse biological effects.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

- Enzyme Inhibition : Studies have shown that 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid can inhibit specific enzymes involved in metabolic pathways. For instance, it has been investigated for its role in amino acid metabolism and its potential to modulate enzyme interactions .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property may contribute to its potential therapeutic applications in conditions associated with oxidative damage .

-

Potential Therapeutic Applications :

- Cancer Research : The compound’s ability to inhibit certain enzymes may position it as a candidate for cancer therapeutics, particularly in targeting metabolic pathways crucial for tumor growth .

- Neurological Disorders : Preliminary studies suggest that it may have neuroprotective effects due to its antioxidant properties .

Data Table of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological implications of 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid:

- Amino Acid Metabolism Studies : Research has highlighted the compound's role in modulating amino acid metabolism, suggesting it could be useful in understanding metabolic disorders .

- Antioxidant Mechanisms : Investigations into the antioxidant properties revealed that the compound effectively scavenges reactive oxygen species (ROS), providing insights into its potential applications in treating oxidative stress-related diseases .

- Enzymatic Interactions : Detailed enzymatic assays have demonstrated that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, indicating its utility in drug design and development .

Q & A

Q. What are the standard synthesis protocols for 2-(benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A basic method involves reacting a trifluoromethyl-containing precursor (e.g., ethyl 3,3,3-trifluoro-2-methylpropanoate) with benzylamine under acidic conditions, followed by hydrochloric acid treatment to isolate the hydrochloride salt . Key variables include solvent polarity (e.g., ethanol vs. methanol), temperature (50–80°C), and stoichiometric ratios of reactants. Lower temperatures (<60°C) reduce side reactions like over-alkylation but may prolong reaction times. Yields typically range from 60–75% under optimized conditions.

Table 1: Synthesis Optimization

| Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 60 | 12 | 68 |

| Methanol | 70 | 8 | 72 |

| THF | 50 | 18 | 55 |

Q. How is structural characterization of this compound performed, and what spectral markers are critical?

Characterization relies on:

- NMR : H NMR shows signals for benzyl protons (δ 7.2–7.4 ppm), methyl groups (δ 1.4–1.6 ppm), and the NH/NH proton environment (δ 2.8–3.2 ppm). F NMR confirms trifluoromethyl presence (δ -60 to -65 ppm) .

- HPLC-MS : Retention time and m/z ([M+H] ≈ 296) verify purity (>95%) and molecular weight.

- X-ray Crystallography : Resolves stereochemistry, critical for confirming the α-methyl configuration .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme Inhibition : Test against serine hydrolases or proteases, leveraging the trifluoromethyl group’s electrophilic properties.

- Cellular Uptake : Fluorescent tagging (e.g., dansyl chloride) to assess permeability in Caco-2 cells .

- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells at 10–100 µM to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can contradictory bioactivity data between this compound and its analogs be resolved?

Discrepancies often arise from trifluoromethyl positioning or stereochemistry. For example, 2-amino-3-(3-trifluoromethylphenyl)propanoic acid shows lower receptor affinity than the 4-fluoro-3-trifluoromethyl analog due to steric hindrance . Resolve contradictions by:

Q. What strategies optimize enantioselective synthesis for chiral purity?

The α-methyl group introduces chirality, requiring asymmetric synthesis:

- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected benzylamine to control stereochemistry during condensation .

- Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester intermediates (e.g., Pseudomonas fluorescens lipase achieves >90% ee) .

- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers post-synthesis .

Q. How do solvent and pH affect the compound’s stability in long-term storage?

Stability studies show:

- Aqueous Solutions : Degradation occurs above pH 7 due to hydrolysis of the benzylamino group. Store at pH 4–5 (0.1 M HCl) at -20°C for >6 months.

- Solid State : Hygroscopic; store under argon with desiccants. PXRD confirms no polymorphic changes over time .

Table 2: Stability Under Varying Conditions

| Condition | Degradation (%) at 6 Months |

|---|---|

| pH 7, 25°C | 45 |

| pH 5, -20°C | <5 |

| Solid, Argon, RT | 10 |

Q. What in vivo models are appropriate for studying pharmacokinetics and efficacy?

- Rodent Models : Administer 10 mg/kg IV/PO to assess bioavailability. Plasma half-life (t) is ~2.5 hours due to rapid renal clearance .

- Metabolite Identification : LC-MS/MS of urine/liver homogenates detects primary metabolites (e.g., debenzylated analogs).

- Disease Models : Test anti-inflammatory effects in carrageenan-induced paw edema (ED ≈ 15 mg/kg) .

Methodological Considerations for Data Contradictions

- Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., OECD guidelines).

- Structural Confirmation : Re-analyze batch-to-batch purity via F NMR to detect trace impurities .

- Meta-Analysis : Cross-reference with structurally related compounds (e.g., 2-amino-3-(2-bromothiophen-3-yl)propanoic acid) to identify trends in substituent effects .

Key Research Gaps and Future Directions

- Target Identification : Use CRISPR-Cas9 screens to map novel protein interactors.

- Pro-drug Development : Mask the carboxylic acid group to enhance blood-brain barrier penetration.

- Green Chemistry : Explore solvent-free mechanochemical synthesis to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.